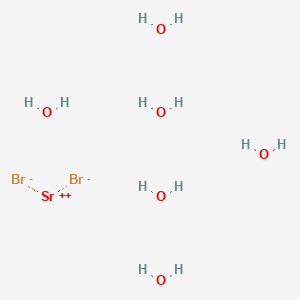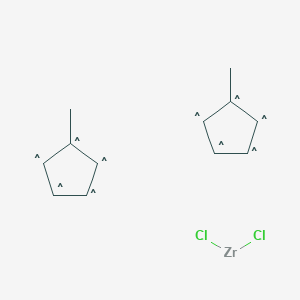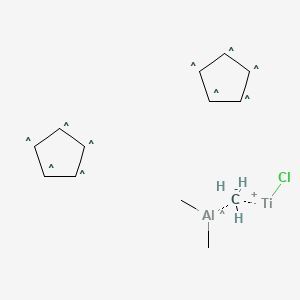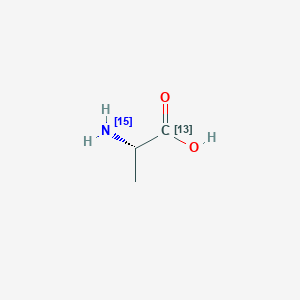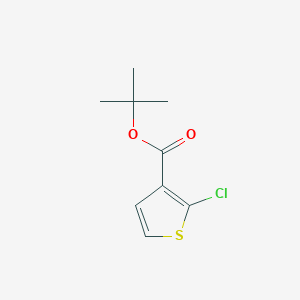
CID 16218260
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) . This compound is a coordination complex that features a ruthenium center bound to a pentamethylcyclopentadienyl ligand and two triphenylphosphine ligands. It is commonly used in various chemical reactions and has significant applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) typically involves the reaction of ruthenium trichloride with pentamethylcyclopentadiene and triphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The reagents used are often of high purity, and the reaction is monitored using various analytical techniques to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium (III) complexes, while substitution reactions can produce a variety of new coordination complexes with different ligands .
Applications De Recherche Scientifique
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.
Mécanisme D'action
The mechanism by which Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) exerts its effects involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, while the triphenylphosphine ligands facilitate interactions with other molecules. This allows the compound to act as an effective catalyst in various chemical reactions by lowering the activation energy and increasing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) include:
- Allylruthenium (II) tricarbonyl bromide
- Hexacarbonyldi (chloro)dichlorodiruthenium (II)
Uniqueness
What sets Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) apart from these similar compounds is its unique combination of ligands, which provides distinct catalytic properties and stability. The pentamethylcyclopentadienyl ligand offers steric protection to the ruthenium center, while the triphenylphosphine ligands enhance its reactivity and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C46H45ClP2Ru |
|---|---|
Poids moléculaire |
796.3 g/mol |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;;;+1/p-1 |
Clé InChI |
KLXKSZDVKAWYRT-UHFFFAOYSA-M |
SMILES canonique |
CC1=C([C](C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


